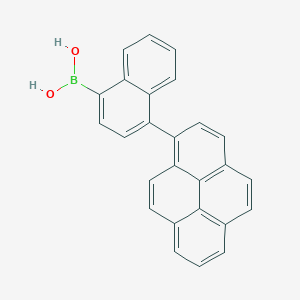
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid is an organic compound with the molecular formula C26H17BO2 It is a boronic acid derivative that features a pyrene moiety attached to a naphthalene ring, making it a polycyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyren-1-yl)naphthalen-1-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., bromopyrene), boronic acid (e.g., naphthalen-1-ylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction mixture is typically heated to reflux temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a reagent in the Suzuki-Miyaura cross-coupling reaction to form complex biaryl structures.
Biological Research: Investigated for its potential interactions with biological molecules and its use in bioimaging and biosensing applications.
Mechanism of Action
The mechanism of action of (4-(Pyren-1-yl)naphthalen-1-yl)boronic acid in its various applications involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic acid group interacts with the palladium catalyst to facilitate the transfer of the aryl group to the target molecule, forming a new biaryl compound. This process involves several key steps:
Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The new biaryl compound is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Naphthalen-1-ylboronic Acid: A boronic acid with a naphthalene ring, similar to one part of this compound.
Pyren-1-ylboronic Acid: A boronic acid with a pyrene moiety, similar to the other part of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of both pyrene and naphthalene moieties, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring specific interactions with light or electronic materials.
Properties
Molecular Formula |
C26H17BO2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(4-pyren-1-ylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C26H17BO2/c28-27(29)24-15-14-20(19-6-1-2-7-22(19)24)21-12-10-18-9-8-16-4-3-5-17-11-13-23(21)26(18)25(16)17/h1-15,28-29H |
InChI Key |
KPCAKJKREJTFNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


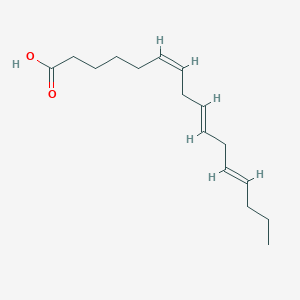

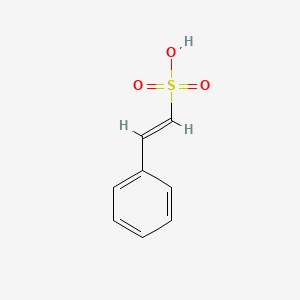

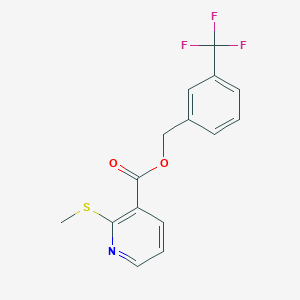
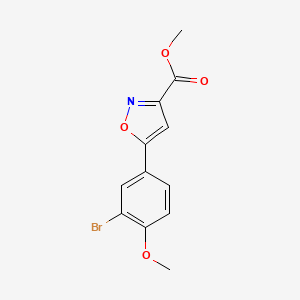
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355719.png)
![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)
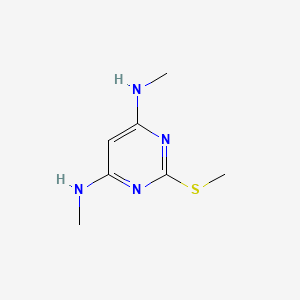
![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)
![6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355746.png)
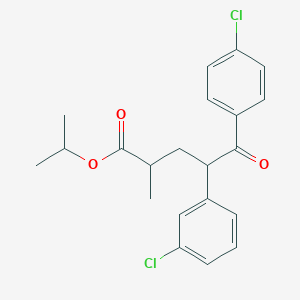
![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)
